2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN4O2/c1-16-6-5-7-17(2)24(16)31-23(34)14-33-22-11-10-19(29)12-20(22)25-26(33)27(35)32(15-30-25)13-18-8-3-4-9-21(18)28/h3-12,15H,13-14H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSIWBFODZLWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Modifications and Substituent Variations
The table below highlights structural differences between the target compound and its closest analogs:
Key Observations:
- Halogen Effects: The 2-chlorobenzyl group in the target compound may enhance binding affinity compared to non-halogenated analogs (e.g., benzyl in ).
- Fluorine Positioning : The 8-fluoro substitution (shared with Compound 3 and ) is critical for metabolic stability, whereas its absence in reduces polarity.
Q & A
Q. What are the established synthesis routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, including:
- Substitution reactions to introduce halogenated aromatic groups (e.g., 2-chlorobenzyl) .
- Condensation reactions to form the pyrimidoindole core, often using catalysts like DCC (dicyclohexylcarbodiimide) .
- Reduction steps (e.g., iron powder in acidic conditions) to generate aniline intermediates . Key characterization methods:
-
HPLC for purity assessment (>95% purity threshold) .
-
NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity .
-
Mass spectrometry for molecular weight validation .
Table 1: Example Synthesis Parameters from Analogous Compounds
Step Conditions Yield Source Pyrimidine core formation 120°C, NMP solvent, 16 h 31% Acetamide coupling DCM/MeOH solvent, room temperature 65-80%
Q. How is the compound’s physicochemical stability assessed under varying experimental conditions?
Stability studies focus on:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) and monitor via HPLC at 24/48/72 h intervals .
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds .
- Light sensitivity : UV-Vis spectroscopy under controlled light exposure (e.g., ICH Q1B guidelines) .
Key Findings from Analogous Compounds :
- Pyrimidoindole derivatives show stability in pH 7–9 but degrade rapidly in strongly acidic/basic conditions (t½ < 12 h at pH 1 or 13) .
Advanced Research Questions
Q. How can computational tools resolve contradictions in hypothesized biological targets?
Conflicting bioactivity data (e.g., anticancer vs. antimicrobial effects in structural analogs ) can be addressed via:
- Molecular docking : Use AutoDock4 to predict binding affinities for targets like kinases or DNA topoisomerases .
- Molecular dynamics simulations : Analyze ligand-receptor stability over 100 ns trajectories (software: GROMACS) .
- Target validation assays : siRNA knockdown or CRISPR-Cas9 gene editing to confirm target relevance .
Example Workflow :
Q. What experimental designs optimize reaction yields while minimizing byproducts?
Response Surface Methodology (RSM) is effective for multi-variable optimization:
- Factors : Temperature (80–140°C), catalyst loading (0.1–1.0 eq.), solvent polarity (DMF vs. THF).
- Outputs : Yield, purity, byproduct formation . Table 2: DOE Example for a Pyrimidoindole Intermediate
| Run | Temp (°C) | Catalyst (eq.) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 100 | 0.5 | DMF | 72 |
| 2 | 120 | 0.3 | THF | 58 |
- Optimal conditions : 110°C, 0.4 eq. catalyst, DMF solvent → 85% yield .
Q. How are structure-activity relationships (SARs) systematically investigated for this compound?
SAR studies require:
- Derivative synthesis : Modify substituents (e.g., 2-chlorobenzyl → 4-fluorobenzyl) .
- Bioactivity profiling : Test analogs against cell lines (e.g., IC50 in MCF-7, HepG2) and bacterial strains (MIC for S. aureus) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features with activity .
Key Insight from Analogs :
- Electron-withdrawing groups (e.g., -F, -Cl) at position 8 enhance anticancer activity (IC50 < 1 µM) but reduce solubility .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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